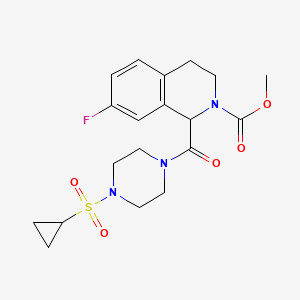

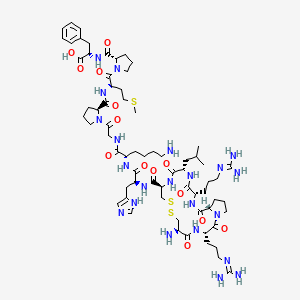

H-Cys(1)-Arg-Pro-Arg-Leu-Cys(1)-His-Lys-Gly-Pro-Met-Pro-Phe-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MM07 es un agonista peptídico cíclico del receptor de apelin, conocido por su estabilidad en comparación con el péptido apelin endógeno. Actúa como un agonista sesgado en el receptor de apelin, estimulando preferentemente la vía de la proteína G. Esta acción sesgada puede traducirse en una eficacia mejorada al estimular selectivamente la vasodilatación y las acciones inotrópicas, evitando al mismo tiempo la activación de las vías perjudiciales dependientes de β-arrestina .

Aplicaciones Científicas De Investigación

MM07 tiene varias aplicaciones de investigación científica, particularmente en los campos de la biología y la medicina:

Investigación Cardiovascular: MM07 se utiliza para estudiar sus efectos sobre el gasto cardíaco y la resistencia vascular.

Hipertensión Arterial Pulmonar: MM07 se ha investigado por su potencial para mejorar la estructura y la función cardíaca en modelos de hipertensión arterial pulmonar.

Estudios Farmacológicos: MM07 sirve como una herramienta para comprender el agonismo sesgado en el receptor de apelin y sus implicaciones para el desarrollo de fármacos.

Métodos De Preparación

La síntesis de MM07 implica la formación de un péptido cíclico con un puente disulfuro entre residuos de cisteína. La secuencia de MM07 es Cys-Arg-Pro-Arg-Leu-Cys-His-Lys-Gly-Pro-Met-Pro-Phe, con un puente disulfuro entre los residuos de cisteína primero y sexto . La ruta sintética típicamente involucra la síntesis de péptidos en fase sólida (SPPS), donde la cadena peptídica se ensambla paso a paso en un soporte sólido. Después del ensamblaje, el péptido se escinde de la resina y el puente disulfuro se forma mediante oxidación.

Análisis De Reacciones Químicas

MM07 experimenta varias reacciones químicas, principalmente involucrando su esqueleto peptídico y grupos funcionales. Las reacciones comunes incluyen:

Oxidación: Formación del puente disulfuro entre residuos de cisteína.

Reducción: Rotura del puente disulfuro para producir péptidos lineales.

Sustitución: Modificaciones en las cadenas laterales de los aminoácidos para alterar las propiedades del péptido.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el yodo para la formación de puentes disulfuro y agentes reductores como el ditiotreitol (DTT) para la reducción de puentes disulfuro. Los principales productos formados a partir de estas reacciones son péptidos cíclicos y lineales con diferentes actividades biológicas .

Mecanismo De Acción

MM07 ejerce sus efectos actuando como un agonista sesgado en el receptor de apelin. Estimula preferentemente la vía de la proteína G, lo que lleva a la vasodilatación y los efectos inotrópicos positivos. Esta activación selectiva evita las vías perjudiciales dependientes de β-arrestina, que pueden conducir a la internalización y desensibilización del receptor. Los objetivos moleculares involucrados incluyen el receptor de apelin y moléculas de señalización descendentes como el NOS endotelial .

Comparación Con Compuestos Similares

MM07 es único debido a su agonismo sesgado en el receptor de apelin. Los compuestos similares incluyen:

[Pyr1]apelin-13: Otro agonista del receptor de apelin, pero no exhibe el mismo agonismo sesgado que MM07.

Apelin-13: El ligando endógeno para el receptor de apelin, que es menos estable en comparación con MM07.

La estabilidad y el agonismo sesgado de MM07 lo convierten en una herramienta valiosa para estudiar el receptor de apelin y sus posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(3S,6R,11R,14S,17S,20S)-6-amino-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H106N22O14S3/c1-38(2)30-46-57(94)86-49(36-106-105-35-41(69)54(91)81-44(18-10-25-76-67(72)73)63(100)88-27-12-20-51(88)61(98)80-43(56(93)83-46)17-9-24-75-66(70)71)59(96)84-47(32-40-33-74-37-78-40)58(95)79-42(16-7-8-23-68)55(92)77-34-53(90)87-26-11-19-50(87)60(97)82-45(22-29-104-3)64(101)89-28-13-21-52(89)62(99)85-48(65(102)103)31-39-14-5-4-6-15-39/h4-6,14-15,33,37-38,41-52H,7-13,16-32,34-36,68-69H2,1-3H3,(H,74,78)(H,77,92)(H,79,95)(H,80,98)(H,81,91)(H,82,97)(H,83,93)(H,84,96)(H,85,99)(H,86,94)(H,102,103)(H4,70,71,75)(H4,72,73,76)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFGCZWTURNFPN-SVENNQHVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCSC)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCSC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H106N22O14S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1539.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2579192.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2579199.png)

![5,6-dichloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N,2-dimethylpyridine-3-carboxamide](/img/structure/B2579203.png)

![2-((2-chlorobenzyl)thio)-5-methyl-7-(pyridin-4-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2579212.png)